

# Available Pharmacodynamic Data on Avotaciclub

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Avotaciclub

CAS No.: 1983983-41-0

Cat. No.: S3612582

Get Quote

The table below summarizes the core pharmacodynamic and in vitro characteristics of **Avotaciclub** identified from the search results.

| Parameter                    | Description / Value                                                                                                                                                                                                                   |
|------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Target               | Cyclin-dependent kinase 1 (CDK1) [1].                                                                                                                                                                                                 |
| Mechanism of Action          | Orally active ATP-competitive inhibitor. Inhibits tumor cell proliferation and induces apoptosis (programmed cell death) [1].                                                                                                         |
| Cellular Activity (In Vitro) | Inhibits proliferation of radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines (H1437R, H1568R, H1703R, H1869R). Reported EC <sub>50</sub> values after 48-hour treatment range from <b>0.580 μM to 0.918 μM</b> [1]. |
| Synergistic Potential        | Shows enhanced effect (better inhibition of cell viability) when combined with PV-1019 (another investigational agent) in NSCLC cell lines [1].                                                                                       |

## Experimental Protocol for Cellular Activity

The search results provide a basic outline of the cell viability assay used to generate the EC<sub>50</sub> data for **Avotaciclub** [1]. This can serve as a starting point for experimental design.

- Cell Lines:** Non-small cell lung cancer (NSCLC) cells, specifically radiotherapy-resistant variants (H1437R, H1568R, H1703R, H1869R).

- **Compound Treatment:** **Avotaciclub** was prepared in a concentration series (0, 0.1, 1, 2, 4, 8, 16, 32, and 64  $\mu\text{M}$ ).
- **Incubation Time:** 48 hours.
- **Assay Endpoint:** Cell viability was measured, likely using a standard metabolic activity assay (e.g., MTT, CellTiter-Glo), and  $\text{EC}_{50}$  values were calculated from the resulting dose-response curves.

## The Role of CDK1 in Cancer

While specific pathway data for **Avotaciclub** is not available, its primary target, CDK1, is a critical regulator of the cell cycle. The diagram below illustrates the central role of CDK1 and the mechanism by which its inhibition leads to anti-tumor effects.



[Click to download full resolution via product page](#)

**Avotaciclib** inhibits *CDK1/cyclin B*, blocking cell cycle progression and inducing apoptosis.

CDK1 is highly expressed in many cancer tissues and its overexpression is closely correlated with poorer survival probabilities in several cancer types [2]. It is the only essential CDK for driving cell division in mammals, controlling the G2/M phase transition and mitotic entry [2]. Inhibition of CDK1 disrupts these vital processes, leading to cell cycle arrest and the initiation of apoptotic cell death, which aligns with the reported mechanism of **Avotaciclib** [1].

## Suggestions for Further Research

The current publicly available data on **Avotaciclib** is limited. For a comprehensive technical guide, you may need to pursue the following:

- **Consult Primary Literature:** Conduct a deeper search through scientific databases (e.g., PubMed, Google Scholar) using the synonyms "BEY1107" and "HY-137432" to find any recent peer-reviewed publications.
- **Contact the Manufacturer:** The compound is currently available as a research chemical [1]. Inquiring directly with the supplier (MedChemExpress) may provide access to a more detailed data package.
- **Monitor Clinical Trial Registries:** As a development-stage compound, watch for postings on clinical trial registries (like ClinicalTrials.gov), which would contain the most rigorous and human-relevant pharmacodynamic data once studies are initiated.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Avotaciclib (BEY1107) | CDK1 Inhibitor [medchemexpress.com]
2. Targeting CDK1 in cancer: mechanisms and implications [nature.com]

To cite this document: Smolecule. [Available Pharmacodynamic Data on Avotaciclib]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3612582#avotaciclib-pharmacodynamics>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)